N-({3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-YL}methyl)-D-glutamic acid
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Overview
Description
N-Pyridoxyl-D-glutamic acid-5’-monophosphate: is a derivative of glutamic acid, an important amino acid in the human body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Pyridoxyl-D-glutamic acid-5’-monophosphate typically involves the reaction of pyridoxal phosphate with D-glutamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific pH and temperature to optimize the yield and purity of the compound .
Industrial Production Methods: Industrial production of N-Pyridoxyl-D-glutamic acid-5’-monophosphate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. The industrial methods also involve purification steps to remove any impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: N-Pyridoxyl-D-glutamic acid-5’-monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-Pyridoxyl-D-glutamic acid-5’-monophosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-Pyridoxyl-D-glutamic acid-5’-monophosphate involves its interaction with specific molecular targets and pathways. The compound acts as a coenzyme in various enzymatic reactions, facilitating the transfer of functional groups and the conversion of substrates to products. It is known to interact with enzymes such as aspartate aminotransferase, playing a crucial role in amino acid metabolism .
Comparison with Similar Compounds
- Pyridoxyl-Glutamic Acid-5’-Monophosphate
- N-Pyridoxyl-Glycine-5-Monophosphate
- N-Pyridoxyl-2-Methyl-L-Glutamic Acid-5’-Monophosphate
Comparison: N-Pyridoxyl-D-glutamic acid-5’-monophosphate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it has a unique interaction profile with enzymes and other molecular targets, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C13H19N2O9P |
---|---|
Molecular Weight |
378.27 g/mol |
IUPAC Name |
(2R)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]pentanedioic acid |
InChI |
InChI=1S/C13H19N2O9P/c1-7-12(18)9(8(4-14-7)6-24-25(21,22)23)5-15-10(13(19)20)2-3-11(16)17/h4,10,15,18H,2-3,5-6H2,1H3,(H,16,17)(H,19,20)(H2,21,22,23)/t10-/m1/s1 |
InChI Key |
JMRKOGDJNHPMHS-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)CN[C@H](CCC(=O)O)C(=O)O)COP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNC(CCC(=O)O)C(=O)O)COP(=O)(O)O |
Origin of Product |
United States |
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